N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBXGWCVGWTZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core can be synthesized through various methods, including:
Condensation with formic acid or trimethyl orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Reaction with carbon disulfide in alkaline alcoholic solution: This method uses carbon disulfide and an alkaline alcoholic solution to form the benzimidazole ring.
Reaction with aromatic or aliphatic aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes to form the benzimidazole ring.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Scientific Research Applications
Antidiabetic Potential
The activation of glucokinase by this compound suggests its potential utility in managing type 2 diabetes. By lowering blood glucose levels through enhanced glycolysis, it may serve as a novel therapeutic agent for diabetic patients.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide may share these properties, warranting further investigation into its anticancer efficacy .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural characteristics of this compound could enhance its effectiveness in combating infections, making it a candidate for further studies in antimicrobial therapy .
Case Study 1: Anticancer Activity Evaluation
A study focused on the synthesis and biological evaluation of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited potent anticancer effects against HCT116 cell lines. The findings indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting a promising avenue for cancer treatment .
Case Study 2: Antimicrobial Screening
Research assessing the antimicrobial activity of synthesized benzimidazole derivatives revealed significant efficacy against various microbial strains. Compounds with structural similarities to this compound showed minimum inhibitory concentrations (MICs) that indicate strong potential as antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: This compound exhibits similar biological activities but has different structural features.
N-(3-(4-methyl-1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide: This compound also shows significant biological activities and is used in similar research applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the range of its biological activities.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety , which is a fused heterocyclic structure comprising a benzene ring and an imidazole ring. This structural characteristic contributes to its biological activity, as benzimidazole derivatives are known for their broad spectrum of effects, including antimicrobial , anticancer , antiviral , antiparasitic , antihypertensive , and anti-inflammatory properties.
Target Enzyme: Human Glucokinase (GK)
This compound acts primarily as an allosteric activator of human glucokinase (GK). The activation of GK enhances the conversion of glucose to glucose-6-phosphate, thereby increasing the rate of glycolysis. This mechanism is particularly relevant for managing blood glucose levels, making the compound a candidate for the treatment of type 2 diabetes.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Recent studies have indicated that benzimidazole derivatives can induce cytotoxic effects in cancer cell lines, including those resistant to imatinib (K562R cells). The compound triggers apoptosis through caspase activation and alters gene expression related to apoptosis pathways .
- Antimicrobial Properties : Benzimidazole derivatives have shown promise in combating various pathogens, suggesting potential applications in treating infectious diseases.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the effects of various benzimidazole derivatives on chronic myeloid leukemia (CML) cells, this compound was found to significantly reduce cell viability in both sensitive (K562S) and resistant (K562R) cell lines. The study utilized MTT assays for cytotoxicity evaluation and flow cytometry for apoptosis assessment, revealing that the compound effectively activates caspases 3 and 7, leading to increased apoptosis rates .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide, and what reaction conditions are critical for optimal yield?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Step 2: Coupling the benzimidazole intermediate with a cyclohexanecarboxamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.
- Critical Conditions: Maintain inert atmosphere (N₂/Ar), reflux temperatures (80–100°C), and stoichiometric control to minimize side reactions. Purification via recrystallization (methanol/water) or column chromatography is essential for high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- ¹H NMR: Look for aromatic protons (δ 7.0–8.5 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and amide NH (δ ~10 ppm, broad).
- IR: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (benzimidazole C=N).
- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ consistent with the molecular formula (C₂₀H₂₀N₃O). Validate fragmentation patterns to confirm structural integrity .
Q. How can researchers ensure the purity of synthesized batches, and what analytical tools are recommended for quality control?
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane).
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
- Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance) .
Advanced Research Questions
Q. What crystallographic strategies are employed to resolve the three-dimensional structure of this compound, and how do refinement protocols address data discrepancies?
- Single-Crystal X-Ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., methanol/chloroform). Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks.
- Data Contradictions: Address twinning or disorder by applying restraints (e.g., DFIX, SIMU) and validating against Fourier difference maps. Cross-validate with independent software (e.g., OLEX2) .
Q. How can density functional theory (DFT) calculations predict the compound’s vibrational and electronic properties, and what basis sets are optimal?
- DFT Workflow: Optimize geometry using B3LYP/6-31G(d,p), then calculate vibrational frequencies (IR) and HOMO-LUMO gaps. Compare experimental IR peaks with scaled theoretical values (scaling factor ~0.96).
- Key Findings: Benzimidazole rings dominate π-π interactions, while the cyclohexyl group contributes to lipophilicity. Charge transfer is observed between the amide and benzimidazole moieties .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?
- Derivative Synthesis: Modify substituents on the benzimidazole (e.g., electron-withdrawing groups) or cyclohexane (e.g., halogenation) to assess bioactivity changes.
- Biological Assays: Test anti-inflammatory activity via COX-2 inhibition assays or cytokine profiling. Correlate logP values (HPLC-derived) with membrane permeability .
Q. How should researchers address discrepancies in biological activity data across different experimental models?
- Model Validation: Compare in vitro (e.g., cell lines) and in vivo (e.g., rodent) results. Control for metabolic stability (e.g., liver microsome assays).
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent effects, protein binding) .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in fume hoods to avoid inhalation of fine particles.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Q. How can researchers optimize storage conditions to ensure long-term stability?
- Temperature: Store at –20°C in airtight, light-resistant containers.
- Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
